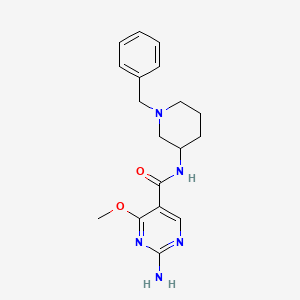

2-Amino-N-(1-benzyl-3-piperidyl)-4-methoxy-5-pyrimidinecarboxamide

Description

2-Amino-N-(1-benzyl-3-piperidyl)-4-methoxy-5-pyrimidinecarboxamide (CAS: 84332-21-8) is a pyrimidine derivative with a molecular formula of C₁₈H₂₃N₅O₂ and a molecular weight of 341.41 g/mol . Its structure features a pyrimidine core substituted with an amino group at position 2, a methoxy group at position 4, and a carboxamide moiety linked to a 1-benzyl-3-piperidyl group.

Properties

CAS No. |

84332-21-8 |

|---|---|

Molecular Formula |

C18H23N5O2 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

2-amino-N-(1-benzylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide |

InChI |

InChI=1S/C18H23N5O2/c1-25-17-15(10-20-18(19)22-17)16(24)21-14-8-5-9-23(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11-12H2,1H3,(H,21,24)(H2,19,20,22) |

InChI Key |

YRRYUMIVLYKMPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1C(=O)NC2CCCN(C2)CC3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-benzylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperidine ring, followed by the introduction of the benzyl group and the pyrimidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1-benzylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Activity :

- Research indicates that compounds similar to 2-Amino-N-(1-benzyl-3-piperidyl)-4-methoxy-5-pyrimidinecarboxamide have demonstrated efficacy as inhibitors of HIV integrase, an essential enzyme for the replication of the virus. This inhibition can prevent the integration of viral DNA into the host genome, thus offering a potential therapeutic avenue for HIV/AIDS treatment .

- CNS Activity :

-

Anticancer Properties :

- There is emerging evidence that pyrimidine derivatives can act as anticancer agents by interfering with cellular proliferation and inducing apoptosis in cancer cells. This property may extend to 2-Amino-N-(1-benzyl-3-piperidyl)-4-methoxy-5-pyrimidinecarboxamide, warranting further investigation into its anticancer mechanisms .

Pharmacological Insights

- Mechanism of Action :

-

Toxicology and Safety Profile :

- Preliminary studies suggest that while the compound may exhibit beneficial pharmacological effects, it could also be associated with adverse reactions such as gastrointestinal disturbances and central nervous system effects (e.g., sedation or agitation) . Long-term toxicity studies are necessary to establish safety profiles before clinical applications.

Case Studies

- HIV Research :

-

Neurological Disorders :

- Clinical trials assessing the efficacy of related compounds for anxiety disorders showed promising results, leading to reduced symptoms and improved quality of life for participants . This opens avenues for further exploration of 2-Amino-N-(1-benzyl-3-piperidyl)-4-methoxy-5-pyrimidinecarboxamide in similar contexts.

Mechanism of Action

The mechanism of action of 2-amino-N-(1-benzylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary in substitutions on the piperidine ring, benzyl group, or pyrimidine core. Key comparisons include:

Positional Isomers: 3-Piperidyl vs. 4-Piperidyl Substitution

- 2-Amino-N-(1-benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide (CAS: 72412-43-2) shares the same molecular formula (C₁₈H₂₃N₅O₂) and weight (341.41 g/mol) as the parent compound but differs in the piperidyl substitution position (4 vs. 3) . For example, 4-piperidyl substitution may reduce steric hindrance compared to 3-piperidyl, influencing receptor affinity or metabolic stability.

Functional Group Variations: Amino Group Removal

- N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide (CAS: 72412-47-6) lacks the 2-amino group, resulting in a molecular formula of C₁₈H₂₂N₄O₂ (molecular weight: 326.39 g/mol) .

Halogenated Benzyl Derivatives

- 2-Amino-N-(8-(o-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide (CAS: N/A) incorporates an o-chlorobenzyl group, increasing molecular weight to 401.9 g/mol (formula: C₂₀H₂₃ClN₅O₂) .

- 2-Amino-N-[8-(o-fluorobenzyl)-3-beta-nortropanyl]-4-methoxy-5-pyrimidinecarboxamide (CID: 3069610) features an o-fluorobenzyl substituent (formula: C₂₀H₂₄FN₅O₂, molecular weight: 401.9 g/mol) . Impact: Halogenation introduces electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets in targets. However, increased molecular weight and lipophilicity may reduce aqueous solubility.

Alkyl vs. Aryl Substituents

- 2-Amino-N-(8-ethyl-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide (CID: 13053672) replaces the benzyl group with an ethyl chain (formula: C₁₅H₂₃N₅O₂, molecular weight: 313.38 g/mol) .

Structural and Physicochemical Data Table

| Compound Name | CAS/ID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-Amino-N-(1-benzyl-3-piperidyl)-4-methoxy-5-pyrimidinecarboxamide | 84332-21-8 | C₁₈H₂₃N₅O₂ | 341.41 | 3-piperidyl, benzyl, 2-amino, 4-methoxy |

| 2-Amino-N-(1-benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide | 72412-43-2 | C₁₈H₂₃N₅O₂ | 341.41 | 4-piperidyl positional isomer |

| N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide | 72412-47-6 | C₁₈H₂₂N₄O₂ | 326.39 | No 2-amino group |

| 2-Amino-N-(8-(o-chlorobenzyl)-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide | N/A | C₂₀H₂₃ClN₅O₂ | 401.90 | o-chlorobenzyl substitution |

| 2-Amino-N-[8-(o-fluorobenzyl)-3-beta-nortropanyl]-4-methoxy-5-pyrimidinecarboxamide | CID 3069610 | C₂₀H₂₄FN₅O₂ | 401.90 | o-fluorobenzyl substitution |

| 2-Amino-N-(8-ethyl-3-beta-nortropanyl)-4-methoxy-5-pyrimidinecarboxamide | CID 13053672 | C₁₅H₂₃N₅O₂ | 313.38 | Ethyl substituent instead of benzyl |

Implications of Structural Variations

- Piperidyl Position : 3-piperidyl vs. 4-piperidyl substitution alters conformational flexibility, impacting interactions with chiral binding sites .

- Halogenation : Chloro/fluoro groups enhance binding via hydrophobic and halogen-bonding interactions but may increase toxicity risks .

- Amino Group: The 2-amino group is critical for hydrogen bonding; its removal reduces polarity but may improve bioavailability .

- Alkyl Chains : Ethyl substituents simplify synthesis and reduce metabolic complexity but may lower target specificity .

Biological Activity

2-Amino-N-(1-benzyl-3-piperidyl)-4-methoxy-5-pyrimidinecarboxamide, with CAS Number 84332-21-8, is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 341.41 g/mol

- Density : 1.27 g/cm³

Research indicates that this compound may exhibit significant biological activity through the modulation of various neurotransmitter systems and ion channels. Specifically, it has been shown to selectively antagonize N-type calcium channels, which are implicated in several neurological disorders and pain pathways . This modulation can lead to analgesic effects, making it a candidate for pain management therapies.

Pharmacological Effects

- Analgesic Activity : Studies have demonstrated that 2-Amino-N-(1-benzyl-3-piperidyl)-4-methoxy-5-pyrimidinecarboxamide has a strong analgesic effect in various animal models. The compound's ability to inhibit N-type calcium channels contributes to its effectiveness in reducing pain responses .

- Neuroprotective Properties : The compound shows promise in neuroprotection, particularly in conditions like ischemic stroke and neurodegenerative diseases (e.g., Alzheimer's disease). By inhibiting calcium influx through N-type channels, it may help mitigate neuronal damage during ischemic events .

- Anticancer Potential : Preliminary studies suggest that this compound could have anticancer properties by affecting tumor cell proliferation and survival pathways. Its interaction with specific receptors involved in cancer signaling pathways warrants further investigation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vivo Analyses : In rodent models, administration of the compound resulted in significant reductions in pain behaviors associated with neuropathic pain. The analgesic effects were sustained over a prolonged period, indicating potential for chronic pain management .

- Cell Culture Studies : In vitro experiments using neuronal cell lines showed that the compound effectively reduced excitotoxicity induced by excessive glutamate levels. This suggests a protective role against neurodegeneration linked to excitotoxicity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.